N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a hydroxy group, a methylthio group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid, methylthiol, and 2,2,2-trifluoroethylamine.
Formation of Intermediate: The first step involves the esterification of 2-hydroxy-2-methylbutanoic acid to form the corresponding ester. This is followed by a nucleophilic substitution reaction with methylthiol to introduce the methylthio group.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2,2,2-trifluoroethylamine under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activity. The presence of the trifluoroethyl group, in particular, can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. The combination of hydroxy, methylthio, and trifluoroethyl groups may confer unique biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance binding affinity to certain molecular targets, while the hydroxy and methylthio groups could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-methylbutyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Lacks the methylthio group.
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-ethyl-oxalamide: Lacks the trifluoroethyl group.
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)acetamide: Has an acetamide group instead of an oxalamide group.
Uniqueness
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the combination of its functional groups. The presence of both a trifluoroethyl group and a methylthio group in the same molecule is relatively rare, providing a unique set of chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O3S/c1-9(18,3-4-19-2)5-14-7(16)8(17)15-6-10(11,12)13/h18H,3-6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPDOMSCJTULSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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